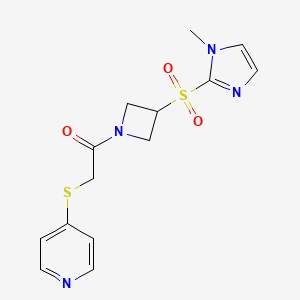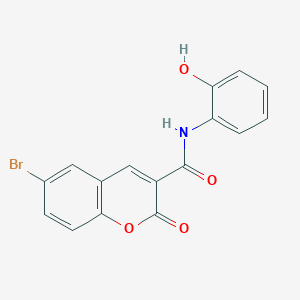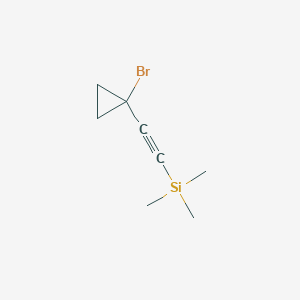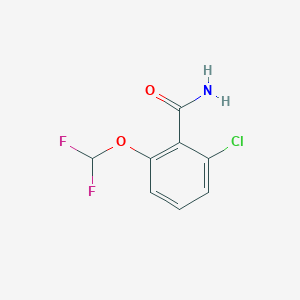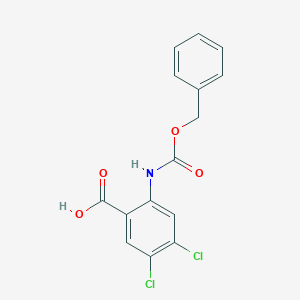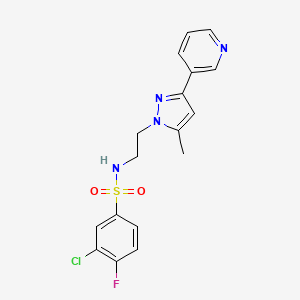
3-chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16ClFN4O2S and its molecular weight is 394.85. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial Activity
Derivatives of benzenesulfonamide, including those with pyrazolopyridine structures, have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. These compounds have shown in vitro activity against the chloroquine-resistant clone W2, indicating their potential as antimalarial agents. The structural modifications, particularly substituents at the benzenesulfonamide moiety, significantly influence their activity, demonstrating the importance of chemical modifications in enhancing biological activity against malaria (Silva et al., 2016).
Imaging Agent Development
Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines with fluorine substitutions have been developed and assessed for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs). These compounds, particularly those radiolabeled with fluorine-18, show promise as imaging agents for studying PBR expression in neurodegenerative disorders, highlighting the role of chemical design in the development of diagnostic tools (Fookes et al., 2008).
Antidiabetic Activity
Fluorinated pyrazoles and benzenesulfonamide derivatives have been prepared and evaluated as hypoglycemic agents, showcasing significant antidiabetic activity. The study underlines the potential of these compounds as leads for future drug discovery efforts aimed at treating diabetes, emphasizing the importance of fluorination and structural diversity in medicinal chemistry (Faidallah et al., 2016).
Ligand for Metal Coordination
N-[2-(Pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide have been studied for their molecular and supramolecular structures, demonstrating their potential as ligands for metal coordination. This research provides insights into the structural requirements for effective metal-ligand interactions, contributing to the field of coordination chemistry (Jacobs et al., 2013).
Antimicrobial Agents
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity, indicating the significance of the benzenesulfonamide nucleus in designing new antimicrobial agents. The study highlights the role of hybrid structures in enhancing antimicrobial potency, offering a foundation for the development of novel antibiotics (Abbas et al., 2017).
properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN4O2S/c1-12-9-17(13-3-2-6-20-11-13)22-23(12)8-7-21-26(24,25)14-4-5-16(19)15(18)10-14/h2-6,9-11,21H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHJCNNPMZNONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-nitrophenyl)-N-[4-(1,3-thiazol-5-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2694397.png)

![(3-chlorophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2694402.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2694404.png)


